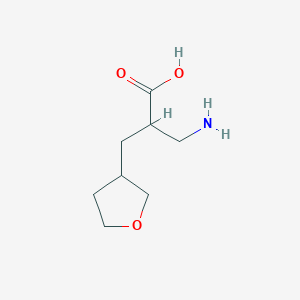
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid typically involves the reaction of tetrahydrofuran derivatives with amino acids. One common method is the reductive amination of 3-(tetrahydrofuran-3-yl)propanoic acid with ammonia or an amine under hydrogenation conditions. This reaction is often catalyzed by palladium on carbon (Pd/C) or other suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
- 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is unique due to the specific positioning of the tetrahydrofuran ring and the amino group. This structural arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
Clé InChI |
MZRRZLQGZWKKDD-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



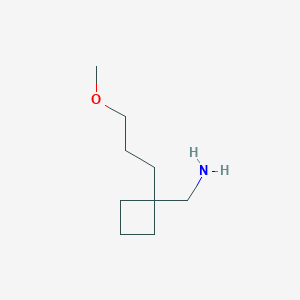
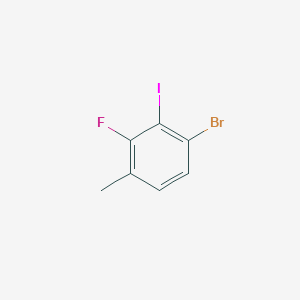

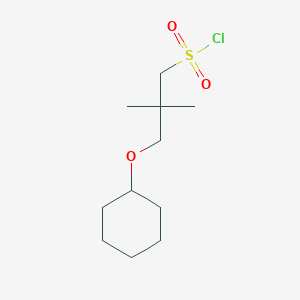


![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
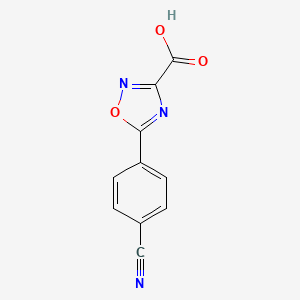




![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
